N~3~-(4-FLUORO-2-METHYLPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-(4-FLUORO-2-METHYLPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by the presence of fluorine, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of N3-(4-FLUORO-2-METHYLPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl and phenoxy groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~3~-(4-FLUORO-2-METHYLPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, N3-(4-FLUORO-2-METHYLPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds may include:
- N-(4-fluorophenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide
- N-(4-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide These compounds share structural similarities but differ in their specific functional groups, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O2/c1-12-9-14(20)5-6-16(12)24-18(27)17-7-8-26(25-17)11-28-15-4-2-3-13(10-15)19(21,22)23/h2-10H,11H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAYZDUTHCUBKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=NN(C=C2)COC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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